2-Phenyl-2h-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

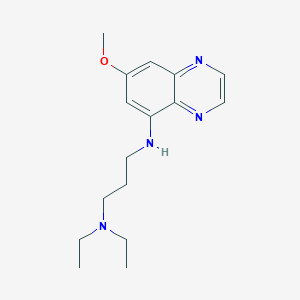

2-Phenyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of aryl diazonium salts with trimethylsilyldiazomethane.

Microwave-Assisted Reactions: Primary alcohols or aldehydes react with molecular iodine in the presence of ammonia to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide.

Industrial Production Methods:

Eco-Friendly Approaches: Utilizing water as a solvent, moderate conditions, and non-toxic reagents to achieve high yields.

Types of Reactions:

Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, often involving strong oxidizers or reducing agents.

Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

Oxidizers: Acidic chlorides, anhydrides, and strong acids.

Reducing Agents: Various metals and hydrides.

Major Products:

Aromatic Compounds: Substituted tetrazoles often yield aromatic products due to their stable ring structure.

Chemistry:

Biology and Medicine:

Pharmaceuticals: Tetrazoles serve as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.

Industry:

Wirkmechanismus

2-Phenyl-2H-tetrazole exerts its effects primarily through its ability to act as a bioisostere for carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors, by mimicking the electronic and steric properties of carboxyl groups . The tetrazole ring stabilizes negative charges through electron delocalization, facilitating receptor-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

1H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.

5-Phenyltetrazole: Similar to 2-Phenyl-2H-tetrazole but with the phenyl group at a different position.

Uniqueness:

Eigenschaften

CAS-Nummer |

56476-95-0 |

|---|---|

Molekularformel |

C7H6N4 |

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

2-phenyltetrazole |

InChI |

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h1-6H |

InChI-Schlüssel |

QLDFMNWSPWEFIM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2N=CN=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)

![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)

![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)